Deoxycholic Acid-d5

Descripción general

Descripción

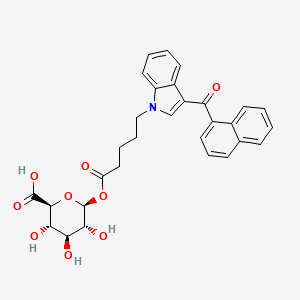

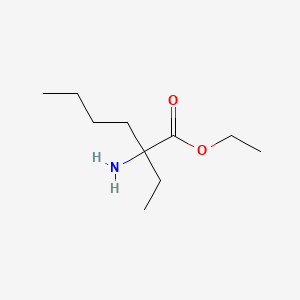

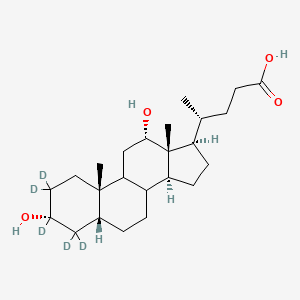

Deoxycholic acid-d5 is the deuterium labeled Deoxycholic acid . Deoxycholic acid is a bile acid which emulsifies and solubilizes dietary fats in the intestine, and when injected subcutaneously, it disrupts cell membranes in adipocytes and destroys fat cells in that tissue . It is specifically responsible for activating the G protein-coupled bile acid receptor TGR5 that stimulates brown adipose tissue (BAT) thermogenic activity .

Chemical Reactions Analysis

Deoxycholic acid-d5, when injected, stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .

Aplicaciones Científicas De Investigación

Oxidative Polymerization of Hydroquinone

Deoxycholic Acid-d5 has been used as a supramolecular template in the oxidative polymerization of hydroquinone . This process synthesizes Polyhydroquinone (PHQ), a redox-active polymer with quinone/hydroquinone redox active units in the main chain . PHQ has potential applications as a mediator in biosensors and biofuel cells .

Impact on Gut Microbiota and Glucose Metabolism

Research has shown that the production of deoxycholic acid by low-abundant microbial species is associated with impaired glucose metabolism . This suggests that alterations in gut microbiota composition, partly due to the production of bioactive molecules like deoxycholic acid, could contribute to cardiometabolic diseases .

Enhancement of Gel Strength

Deoxycholic Acid-d5 has been found to enhance the strength of gels . However, this enhancement was found to slightly lower cell viability and impact bioenergetic profiles . This suggests that while deoxycholic acid has benefits, it may be less suitable for cell delivery matrices and more beneficial for drug-delivery .

Mecanismo De Acción

Target of Action

Deoxycholic Acid-d5, also known as (4R)-4-[(3R,5R,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,12-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid, primarily targets the G protein-coupled bile acid receptor TGR5 . This receptor plays a crucial role in stimulating brown adipose tissue (BAT) thermogenic activity .

Mode of Action

As a bile acid, Deoxycholic Acid-d5 emulsifies fat in the gut. When synthetically derived Deoxycholic Acid-d5 is injected, it stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This disruption of the cell membrane leads to the destruction of fat cells in the tissue .

Biochemical Pathways

Deoxycholic Acid-d5 affects several biochemical pathways. It has been found to enhance the replication of the transmissible gastroenteritis virus (TGEV) by inhibiting the phosphorylation of NF-κB and STAT3 . This interaction significantly contributes to the formation of amyloid beta, a key hallmark in the pathology of neurodegenerative diseases .

Pharmacokinetics

It is known that the systemic exposure to cholic acid tends to increase as the dose of deoxycholic acid-d5 increases . The blood lipid profiles and deoxycholic acid levels appear to be unaffected by Deoxycholic Acid-d5 treatment .

Result of Action

The primary result of Deoxycholic Acid-d5’s action is the breakdown of adipose cells, leading to an inflammatory reaction and clearing of the adipose tissue remnants by macrophages . This process results in the improvement of the appearance of moderate to severe fullness associated with submental fat in adults .

Action Environment

Protein-rich tissues like muscle and skin are unaffected by Deoxycholic Acid-d5, contributing to its safety profile .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4R)-4-[(3R,5R,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,12-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17?,18-,19+,20?,21+,23+,24-/m1/s1/i10D2,12D2,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGVEGMKQFWNSR-JTHHUVBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CCC3C2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C)([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747485 | |

| Record name | (3alpha,5beta,8xi,9xi,12alpha)-3,12-Dihydroxy(2,2,3,4,4-~2~H_5_)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxycholic Acid-d5 | |

CAS RN |

52840-14-9 | |

| Record name | (3alpha,5beta,8xi,9xi,12alpha)-3,12-Dihydroxy(2,2,3,4,4-~2~H_5_)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.